3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
The compound features a pyrazolo[4,3-c]quinoline core with two significant substituents: a 3,4-dimethylphenyl group and a 3-nitrophenyl group. These modifications are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Case Study : A study reported that a closely related pyrazolo[4,3-c]quinoline derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, comparable to established anti-inflammatory drugs . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhance anti-inflammatory activity while reducing cytotoxicity.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Derivative A | 0.39 | Inhibition of iNOS |
Derivative B | 0.45 | Inhibition of COX-2 |
Anticancer Activity
In addition to anti-inflammatory effects, pyrazolo[4,3-c]quinolines are being investigated for their anticancer potential. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Research Findings : A recent investigation into the anticancer properties of similar compounds revealed that they can effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways . The presence of nitro groups in the structure appears to enhance these effects.
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.0 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 7.5 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to both iNOS and COX-2 enzymes, which are critical in inflammatory pathways.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-7-10-23-21(11-15)25-22(14-26-23)24(18-9-8-16(2)17(3)12-18)27-28(25)19-5-4-6-20(13-19)29(30)31/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZJVGLJGBVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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